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molecular formula C10H12ClNO2 B1400500 3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)pyridine CAS No. 1355066-50-0

3-Chloro-2-((tetrahydro-2H-pyran-4-YL)oxy)pyridine

Cat. No. B1400500
M. Wt: 213.66 g/mol
InChI Key: YHMIHIRRCHTDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592629B2

Procedure details

Tetrahydro-2H-pyran-4-ol (1.03 g, 10.1 mmol) was added slowly over 1 min to a suspension of NaH (60% in mineral oil) (0.41 g, 10.16 mmol) in anhydrous THF (20 mL) at 5° C. (ice bath). The suspension was then warmed to room temperature. After 30 mins, 2,3-dichloropyridine (1.00 g, 6.76 mmol) was added, and the reaction heated at 70° C. for 18 hours. The reaction was cooled to room temperature and quenched with water (50 mL). The mixture was extracted with EtOAc (3×50 mL). The combined organics were then dried over magnesium sulfate, filtered, and concentrated in vacuo to afford the title compound as a yellow oil, which was taken onto the next step without further purification (1.40 g, 98%):
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([OH:7])[CH2:3][CH2:2]1.[H-].[Na+].Cl[C:11]1[C:16]([Cl:17])=[CH:15][CH:14]=[CH:13][N:12]=1>C1COCC1>[Cl:17][C:16]1[C:11]([O:7][CH:4]2[CH2:5][CH2:6][O:1][CH2:2][CH2:3]2)=[N:12][CH:13]=[CH:14][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.03 g
Type
reactant
Smiles
O1CCC(CC1)O
Name
Quantity
0.41 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=CC=C1Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated at 70° C. for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were then dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C(=NC=CC1)OC1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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